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Compound of Interest

Compound Name: 5-Dehydroxyparatocarpin K

Cat. No.: B176751 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized

for the structural elucidation of 5-Dehydroxyparatocarpin K, a naturally occurring isoflavonoid.

Designed for researchers, scientists, and professionals in drug development, this document

offers a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this specific molecule. By

integrating theoretical principles with practical, field-proven insights, this guide aims to serve as

an authoritative resource for the analysis of 5-Dehydroxyparatocarpin K and related

compounds.

Introduction to 5-Dehydroxyparatocarpin K
5-Dehydroxyparatocarpin K is a member of the isoflavonoid class of natural products, which

are known for their diverse biological activities.[1][2][3] The precise determination of its

chemical structure is a prerequisite for understanding its biological function and for any further

development in medicinal chemistry. Spectroscopic methods provide the necessary tools to

unambiguously determine the connectivity and stereochemistry of such molecules.[1][2]

The chemical structure of 5-Dehydroxyparatocarpin K, as registered in public databases like

PubChem, is (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one.

[4] Its molecular formula is C₂₀H₁₈O₄, with a molecular weight of 322.4 g/mol .[4][5] This guide

will walk through the predicted spectroscopic data for this structure and explain how each piece

of information contributes to its confirmation.
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Caption: Logical relationship between 5-Dehydroxyparatocarpin K and spectroscopic

techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Deciphering the Carbon-Hydrogen Framework
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NMR spectroscopy is arguably the most powerful technique for determining the detailed

structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei,

primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity,

and stereochemistry of the atoms in a molecule.

Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons. For 5-Dehydroxyparatocarpin K,

the predicted ¹H NMR spectrum would exhibit signals corresponding to each unique proton in

the molecule.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~7.25 d, J = 8.5 Hz 2H H-2', H-6'

~6.85 d, J = 8.5 Hz 2H H-3', H-5'

~7.60 s 1H H-4

~6.40 s 1H H-10

~5.50 dd, J = 12.0, 4.0 Hz 1H H-8

~3.00 m 2H H-7

~6.60 d, J = 10.0 Hz 1H H-5"

~5.60 d, J = 10.0 Hz 1H H-4"

~1.45 s 6H
2 x CH₃ (gem-

dimethyl)

~9.50 s 1H 4'-OH

Predicted ¹³C NMR and DEPT Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are

used to differentiate between CH, CH₂, and CH₃ groups.
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Predicted Chemical Shift
(δ, ppm)

Carbon Type Assignment

~180.0 C C-6 (C=O)

~160.0 C C-2

~158.0 C C-4'

~155.0 C C-9

~130.0 CH C-2', C-6'

~128.0 C C-1'

~125.0 CH C-4

~122.0 CH C-5"

~116.0 CH C-3', C-5'

~115.0 CH C-4"

~110.0 C C-3

~105.0 C C-5

~102.0 CH C-10

~78.0 C C-6"

~76.0 CH C-8

~45.0 CH₂ C-7

~28.0 CH₃ 2 x CH₃ (gem-dimethyl)

2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC

(Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of the

molecule.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled

to each other, typically on adjacent carbons. For instance, a cross-peak between the signals
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at ~5.50 ppm (H-8) and ~3.00 ppm (H-7) would confirm their connectivity.

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two

or three bonds away. This is crucial for connecting the different fragments of the molecule.

For example, correlations from the gem-dimethyl protons (~1.45 ppm) to C-6" (~78.0 ppm),

C-5" (~122.0 ppm), and C-4" (~115.0 ppm) would confirm the pyran ring structure.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Dehydroxyparatocarpin K in

0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of

solvent is critical and should be based on the solubility of the compound and the desired

resolution of the spectra.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.[6]

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-

135 and DEPT-90 spectra. A larger number of scans (e.g., 1024 or more) is typically required

for ¹³C due to its lower natural abundance and gyromagnetic ratio.

2D NMR Acquisition: Acquire ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum

Coherence), and HMBC spectra. These experiments require specific pulse sequences and

parameter optimization (e.g., evolution times, mixing times) to obtain high-quality data.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry: Determining the Molecular
Weight and Formula
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides the exact molecular weight and elemental composition of a compound,

and the fragmentation pattern can offer valuable structural information.[7][8]

High-Resolution Mass Spectrometry (HRMS)
For 5-Dehydroxyparatocarpin K (C₂₀H₁₈O₄), the expected monoisotopic mass is 322.1205.

HRMS, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight

(TOF) or Orbitrap mass analyzer, can measure this mass with high accuracy (typically < 5 ppm

error), which allows for the unambiguous determination of the molecular formula.[9][10]

Ion Calculated m/z

[M+H]⁺ 323.1278

[M+Na]⁺ 345.1099

[M-H]⁻ 321.1132

Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to

generate product ions. The fragmentation pattern is often characteristic of the molecule's

structure. For 5-Dehydroxyparatocarpin K, key fragmentations would likely involve cleavages

of the pyran and chromenone rings.
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Sample Introduction (e.g., HPLC)

Ionization (e.g., ESI)

Mass Analyzer 1 (Precursor Ion Selection)

Collision Cell (Fragmentation)

Mass Analyzer 2 (Product Ion Analysis)

Detector

Click to download full resolution via product page

Caption: A simplified workflow for a tandem mass spectrometry experiment.

Experimental Protocol for MS Data Acquisition
Sample Preparation: Prepare a dilute solution of 5-Dehydroxyparatocarpin K (e.g., 1-10

µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like

acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) or base (e.g.,

ammonium hydroxide) to promote ionization.

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a

high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]

LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a

gradient of the mobile phase to separate the compound of interest from any impurities.

MS Acquisition: Acquire full scan MS data in both positive and negative ion modes to

determine the molecular weight.
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MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS

experiments to obtain fragmentation data for the precursor ion of 5-Dehydroxyparatocarpin
K.

Data Analysis: Analyze the data using specialized software to determine the accurate mass,

elemental composition, and to propose fragmentation pathways that are consistent with the

proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the

types of bonds and functional groups present in the molecule.[12][13][14][15]

Predicted IR Absorption Bands
The IR spectrum of 5-Dehydroxyparatocarpin K would display characteristic absorption

bands for its functional groups.

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3600-3200 Broad, Strong O-H stretch Phenolic -OH

3100-3000 Medium C-H stretch Aromatic C-H

2980-2850 Medium C-H stretch Aliphatic C-H

~1650 Strong C=O stretch Ketone (chromenone)

1600-1450 Medium-Strong C=C stretch Aromatic C=C

~1250 Strong C-O stretch Ether

~1150 Strong C-O stretch Phenolic C-O

Experimental Protocol for IR Data Acquisition
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Sample Preparation: For a solid sample, the most common method is Attenuated Total

Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal

(e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing a small

amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: First, acquire a background spectrum of the empty sample

compartment (or the clean ATR crystal) to subtract any atmospheric (e.g., CO₂, H₂O) or

instrumental contributions.

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

then analyzed to identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Conclusion
The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive

toolkit for the unambiguous structural elucidation of 5-Dehydroxyparatocarpin K. By carefully

acquiring and interpreting the data from each of these techniques, researchers can confirm the

molecular formula, identify the key functional groups, and piece together the complete carbon-

hydrogen framework, including stereochemistry. The protocols and predicted data presented in

this guide serve as a valuable resource for scientists working on the characterization of this

and other related natural products, ultimately facilitating their potential development as

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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